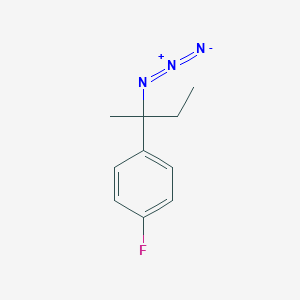
1-(2-Azidobutan-2-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidobutan-2-yl)-4-fluorobenzene is an organic compound that features both an azide group and a fluorobenzene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
“1-(2-Azidobutan-2-yl)-4-fluorobenzene” is a compound that contains an azide group and a fluorobenzene group. Azides are known to be reactive and can participate in click chemistry reactions, specifically Huisgen 1,3-dipolar cycloadditions . Fluorobenzenes are aromatic compounds that are often used in the design of pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .
Mode of Action
This is a type of click chemistry, which is often used in drug discovery and development due to its high yield, specificity, and reliability .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Compounds containing azide groups have been used in a variety of biological applications, including the study of biological processes and the development of new drugs .
Pharmacokinetics
These properties can vary widely depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Without specific information on “this compound”, it’s difficult to predict the exact molecular and cellular effects of this compound. Azides and fluorobenzenes are both used in the synthesis of biologically active compounds, suggesting that this compound could potentially have biological activity .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, the presence of a catalyst (such as copper) could trigger a reaction between the azide group and an alkyne to form a triazole . The pH, temperature, and presence of other chemicals could also potentially affect the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobutan-2-yl)-4-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 2-bromo-2-methylbutane, which is then subjected to nucleophilic substitution with sodium azide to introduce the azide group. The resulting 2-azidobutane is then coupled with 4-fluorobenzene under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Azidobutan-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Azidobutan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of fluorobenzene.
2-Azido-2-methylbutane: Lacks the fluorobenzene moiety.
4-Fluoro-1-azidobutane: Similar but with the azide group directly attached to the butane chain.
Uniqueness: 1-(2-Azidobutan-2-yl)-4-fluorobenzene is unique due to the combination of the azide group and the fluorobenzene moiety
Properties
IUPAC Name |
1-(2-azidobutan-2-yl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3/c1-3-10(2,13-14-12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPGMNMHYTKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2622209.png)
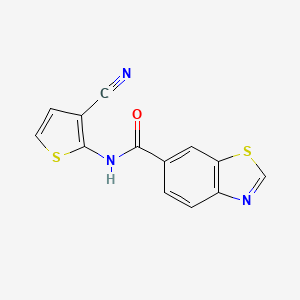
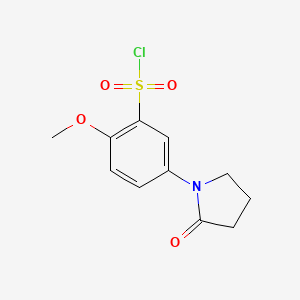
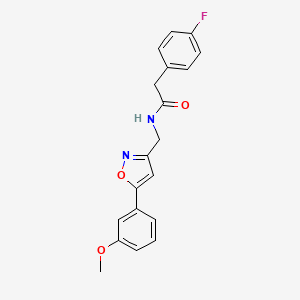
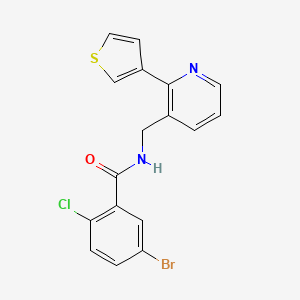
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2622219.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2622221.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2622223.png)
![N-(3-acetamidophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2622225.png)

![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)
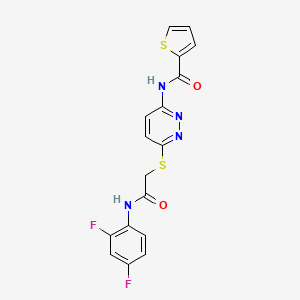
![3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2622231.png)
